BenchChemオンラインストアへようこそ!

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide

Physicochemical profiling Drug-likeness Library design

4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide (CAS 896699-18-6; PubChem CID is a synthetic small molecule (MW 296.3 g/mol, C₁₅H₁₂N₄OS) belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class. It features a quinazoline core bearing a thioxo (sulfanylidene) group at position 2 and a 4-aminobenzamide substituent at position The compound is catalogued as ChemDiv3_012856 within the ChemDiv diversity screening library.

Molecular Formula C15H12N4OS
Molecular Weight 296.35
CAS No. 896699-18-6
Cat. No. B2453960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
CAS896699-18-6
Molecular FormulaC15H12N4OS
Molecular Weight296.35
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21)
InChIKeyKWTCVMNQVOPACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]benzamide (CAS 896699-18-6) – Compound Identity and Chemical Class Position


4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide (CAS 896699-18-6; PubChem CID 3638848) is a synthetic small molecule (MW 296.3 g/mol, C₁₅H₁₂N₄OS) belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class [1]. It features a quinazoline core bearing a thioxo (sulfanylidene) group at position 2 and a 4-aminobenzamide substituent at position 4. The compound is catalogued as ChemDiv3_012856 within the ChemDiv diversity screening library [1]. Quinazoline derivatives are widely investigated for kinase inhibition, anticancer, anti-inflammatory, and antimicrobial applications [2]; the 2-thioxo modification in particular has been explored for altered hydrogen-bonding capacity and metal-chelating properties relative to 2-oxo congeners [3]. However, quantitative bioactivity data specific to this exact compound remain absent from the peer-reviewed literature and public assay repositories as of the search date.

Why 4-[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]benzamide Cannot Be Casually Swapped with Common Quinazoline Analogs


The 2-thioxo (C=S) versus 2-oxo (C=O) substitution on the quinazoline scaffold is not a trivial isosteric replacement. The C=S group exhibits greater polarizability, a larger van der Waals radius, distinct hydrogen-bond acceptor strength, and enhanced metal-coordination potential compared to C=O [1]. In 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one series, the thioxo group has been shown to significantly influence cytotoxicity, COX-2 inhibition, and α-glucosidase inhibition potency relative to 2-oxo or 2-benzylthio analogs [2]. Furthermore, the 4-(4-carbamoylanilino) substituent in CAS 896699-18-6 introduces an additional hydrogen-bond donor/acceptor pharmacophore absent in simpler N-phenyl or N-benzamide congeners such as N-(1,2-dihydro-2-thioxo-4-quinazolinyl)-benzamide (CAS 138468-44-7) . These structural features are expected to modulate target binding, solubility, and metabolic stability. Consequently, procurement for structure-activity relationship (SAR) studies or focused library design cannot assume functional equivalence between this compound and its closest 2-oxo or N-aryl variants without confirmatory testing.

Quantitative Differentiation Evidence for 4-[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]benzamide (CAS 896699-18-6) vs. Closest Analogs


Structural Differentiation: 2-Thioxo vs. 2-Oxo Quinazoline Core – Physicochemical Property Comparison

The replacement of the 2-oxo (C=O) group with a 2-thioxo (C=S) group in the quinazoline scaffold alters key computed physicochemical properties relevant to drug-likeness and assay compatibility. For CAS 896699-18-6, the predicted XLogP3-AA is 1.6, the topological polar surface area (TPSA) is 112 Ų, with 3 hydrogen bond donors and 2 hydrogen bond acceptors [1]. In comparison, the 2-oxo analog 4-[(2-oxo-1,2-dihydroquinazolin-4-yl)amino]benzamide (a hypothetical direct comparator; computed data from PubChem CID analogy) would be predicted to have a lower XLogP (~1.2–1.4), a TPSA of ~115–118 Ų, and a subtly altered hydrogen-bond acceptor count. The increased lipophilicity and modified polar surface area of the thioxo derivative may translate into differential membrane permeability and protein-binding characteristics [2].

Physicochemical profiling Drug-likeness Library design

Class-Level Cytotoxicity Comparison: 2-Thioxoquinazolin-4-ones vs. 5-Fluorouracil in Colon Carcinoma Cells

In a study of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, representative compounds (e.g., 3a and 3f) exhibited IC₅₀ values of 294.3 ± 8.4 µM and 383.5 ± 9.0 µM against LoVo colon carcinoma cells, and 298.1 ± 13.3 µM and 323.6 ± 3.0 µM against HCT-116 cells, respectively, compared with the standard 5-fluorouracil (5-FU) [1]. While these data are from a related but structurally distinct series (3-aryl substituents at N3 rather than the 4-(4-carbamoylanilino) substituent of CAS 896699-18-6), they establish proof-of-concept that the 2-thioxoquinazolin-4-one scaffold can confer measurable antiproliferative activity. No direct cytotoxicity data are available for CAS 896699-18-6 itself.

Anticancer screening Colon carcinoma Cytotoxicity

Enzyme Inhibition Class Evidence: α-Glucosidase and α-Amylase Inhibitory Activity of 2-Thioxoquinazolin-4-ones

In the same 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one series, several compounds demonstrated α-glucosidase and α-amylase inhibitory activity, with the most potent compounds showing IC₅₀ values in the low micromolar range, comparable to or exceeding the reference inhibitor acarbose in certain cases [1]. The thioxo group at position 2 was essential for activity; conversion to the 2-benzylthio derivative generally reduced potency. CAS 896699-18-6, bearing a free 2-thioxo group, retains this pharmacophoric feature, although the 4-(4-carbamoylanilino) substituent may alter binding compared to the N3-aryl-substituted series tested.

Metabolic disease α-Glucosidase inhibition Antidiabetic screening

Distinction from Gefitinib/Erlotinib-Type 4-Anilinoquinazolines: Absence of the 6,7-Dialkoxy Substitution Pattern

Clinically approved 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib feature a 6,7-dialkoxy substitution pattern on the quinazoline core that is critical for ATP-binding pocket occupancy and kinase selectivity [1]. CAS 896699-18-6 lacks these 6,7-substituents and instead bears a 2-thioxo group and an unsubstituted benzo ring. This scaffold divergence predicts a fundamentally different kinase selectivity profile, reducing the likelihood of cross-reactivity with the EGFR kinase family and potentially opening alternative target space (e.g., Drp1, puromycin-sensitive aminopeptidase, or metal-dependent enzymes) [2]. This structural distinction is directly relevant for users seeking to avoid EGFR-driven polypharmacology in phenotypic screening campaigns.

Kinase inhibitor selectivity EGFR Scaffold differentiation

Thioxo-Specific Metal Chelation Potential vs. 2-Oxo Quinazoline Analogs

The C=S group is a softer Lewis base than C=O and preferentially coordinates to softer transition metals (e.g., Cu⁺, Zn²⁺, Fe²⁺) [1]. In related 2-thioxoquinazolin-4-one systems, the thione sulfur has been implicated in binding to zinc-containing enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) [2]. In contrast, 2-oxo quinazolin-4-ones (e.g., the 2-oxo analog of CAS 896699-18-6 or methaqualone-type scaffolds) exhibit weaker metal-binding affinity. This property positions CAS 896699-18-6 as a candidate for metalloenzyme inhibitor screening libraries. No quantitative metal-binding affinity data (e.g., Kd values) have been reported for this specific compound.

Metal chelation Metalloenzyme inhibition Coordination chemistry

High-Value Procurement Scenarios for 4-[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]benzamide (CAS 896699-18-6)


Focused Kinase Inhibitor Library Design – Non-EGFR Chemotype Expansion

For organizations constructing kinase-focused small-molecule libraries, CAS 896699-18-6 offers a scaffold that is structurally divergent from the heavily populated 4-anilinoquinazoline EGFR inhibitor series (gefitinib, erlotinib, lapatinib) [1]. The absence of 6,7-dialkoxy substituents and the presence of the 2-thioxo group suggest a different kinase selectivity fingerprint, making it suitable for screening against under-explored kinases such as CLK, DYRK, or Drp1 families [2]. Procurement is recommended for groups seeking to diversify their quinazoline chemical space beyond the ATP-mimetic 4-anilinoquinazoline paradigm.

Metalloenzyme Inhibitor Screening – Thioxo-Mediated Zinc Chelation Hypothesis

The 2-thioxo group provides a soft sulfur-based metal-coordination site that is absent in 2-oxo quinazolines [1]. This property supports the use of CAS 896699-18-6 in screening cascades targeting zinc-dependent enzymes (HDACs, MMPs, carbonic anhydrases) or iron-dependent dioxygenases. The 4-carbamoylanilino substituent may contribute additional hydrogen-bonding interactions within the active site. Users should confirm metal-binding capability experimentally before committing to large-scale procurement.

Anticancer Phenotypic Screening – Colon Carcinoma Panel

Based on class-level evidence showing that 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones exhibit measurable cytotoxicity against LoVo and HCT-116 colon carcinoma cell lines [1], CAS 896699-18-6 is a rational inclusion in focused anticancer screening decks. Its structural distinction (4-carbamoylanilino vs. 3-aryl substitution in the published series) may yield differentiated potency or selectivity. Parallel testing against the published 3-aryl analogs is advised to deconvolute substituent-specific effects.

Physicochemical Property Benchmarking – Thioxo vs. Oxo Matched Pair Analysis

For medicinal chemistry groups investigating the impact of C=S vs. C=O substitution on ADME properties, CAS 896699-18-6 can serve as the thioxo component of a matched molecular pair (MMP) with its hypothetical 2-oxo analog. The computed XLogP3-AA of 1.6 versus an estimated ~1.2–1.4 for the oxo form [1] provides a testable hypothesis for differential membrane permeability. Procurement alongside a 2-oxo quinazolin-4-one comparator enables direct experimental validation of the thioxo effect on logD, solubility, and metabolic stability.

Quote Request

Request a Quote for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.